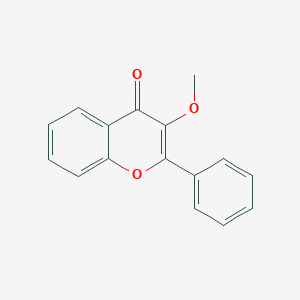

3-Methoxyflavone

Description

Contextualizing Flavonoids within Pharmacological and Phytochemical Research

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, which are secondary metabolites found in various plants, fruits, and vegetables. nih.govscholarsresearchlibrary.com Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). numberanalytics.com In the realm of phytochemical and pharmacological research, flavonoids have garnered considerable attention for their extensive range of biological activities. mdpi.com These properties include antioxidant, anti-inflammatory, antiviral, and anticancer effects, making them promising candidates for the development of therapeutic agents. scholarsresearchlibrary.comniscpr.res.innih.gov

Classification and Structural Diversity of Flavonoid Subclasses

The immense structural diversity of flavonoids is the basis for their classification into several subclasses. These classifications are determined by the variations in the heterocyclic C ring, including the degree of oxidation and the pattern of substitution. The primary subclasses of flavonoids that are of significant dietary and pharmacological interest include:

Flavones: Characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring.

Flavonols: Similar to flavones but possess a hydroxyl group at the 3-position of the C ring. numberanalytics.comnih.gov

Flavanones: The C ring is saturated between carbons 2 and 3. nih.gov

Isoflavones: The B ring is attached to the C ring at the 3-position instead of the 2-position. numberanalytics.comnih.gov

Anthocyanidins: These are colored pigments that are structurally based on the flavylium (B80283) ion. nih.gov

Flavan-3-ols (Catechins): Lack a ketone group at the C4 position and a double bond between C2 and C3 in the C ring. nih.gov

Chalcones: Feature an open-chain structure, lacking the heterocyclic C ring of other flavonoid subclasses. nih.gov

The structural variations within these subclasses, such as the number and position of hydroxyl groups, methoxy (B1213986) groups, and glycosidic linkages, give rise to thousands of unique flavonoid compounds. numberanalytics.com This structural diversity is a key determinant of their biological activities. numberanalytics.com

Table 1: Major Subclasses of Flavonoids and their Structural Features

| Subclass | Key Structural Feature | Common Examples |

|---|---|---|

| Flavones | C2-C3 double bond, C4-keto group | Apigenin, Luteolin |

| Flavonols | C2-C3 double bond, C4-keto group, 3-hydroxyl group | Quercetin (B1663063), Kaempferol |

| Flavanones | Saturated C2-C3 bond | Naringenin, Hesperetin |

| Isoflavones | B ring attached at C3 | Genistein, Daidzein |

| Anthocyanidins | Flavylium ion core | Cyanidin, Delphinidin |

| Flavan-3-ols | No C4-keto group, no C2-C3 double bond | Catechin, Epicatechin |

| Chalcones | Open C ring | Phloretin, Chalconaringenin |

Significance of O-Methylation in Flavonoid Biological Activity and Pharmacokinetics

O-methylation, the addition of a methyl group to a hydroxyl group on the flavonoid skeleton, is a crucial structural modification that significantly influences the biological and pharmacokinetic properties of these compounds. researchgate.net This process is catalyzed by O-methyltransferases (OMTs). researchgate.net

The methylation of flavonoids can lead to several advantageous changes:

Enhanced Metabolic Stability: Methylation can protect the hydroxyl groups from extensive phase II metabolism, such as glucuronidation and sulfation, which are primary pathways for the detoxification and elimination of flavonoids from the body. acs.orgmdpi.com This increased metabolic stability can lead to higher plasma concentrations and a longer half-life in the body. scienceopen.com

Improved Bioavailability: By increasing lipophilicity, methylation can enhance the absorption of flavonoids across the intestinal barrier. researchgate.netacs.org For instance, methylated flavones have demonstrated significantly improved intestinal transport compared to their hydroxylated counterparts. acs.org

Modulation of Biological Activity: The presence of methoxy groups can alter the interaction of flavonoids with biological targets. In some cases, methylation has been shown to enhance the anti-proliferative and anticancer activities of flavonoids. mdpi.comencyclopedia.pub For example, the methylation of the B-ring has been associated with increased potency against certain cancer cell lines. encyclopedia.pub The position of the methoxy group is also critical; for instance, a 3'-methoxy group has been linked to enhanced anti-proliferative effects. scienceopen.com

Evolution and Current Trajectories of 3-Methoxyflavone Investigations

This compound is a member of the flavone (B191248) subclass, distinguished by a methoxy group at the 3-position of the C ring. While flavonoids, in general, have been the subject of research for decades, the focused investigation into specific methylated flavonoids like this compound is a more recent development.

Early research on flavonoids often centered on the more abundant glycosylated and hydroxylated forms found in nature. However, with an increasing understanding of the role of methylation in enhancing bioavailability and biological activity, interest in methylated flavonoids has grown. researchgate.net

Recent studies have begun to explore the synthesis, metabolism, and therapeutic potential of this compound and its derivatives. For example, research has demonstrated the biotransformation of this compound by fungal cultures to produce glycosylated derivatives. mdpi.comnih.gov Other studies have investigated its metabolism by human cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetic profile. tandfonline.com

A significant trajectory in the current research on this compound is its potential as an anticancer agent. nih.gov Studies have explored the synthesis of novel this compound derivatives and their cytotoxic activity against various cancer cell lines, including breast cancer. nih.gov The presence of the 3-methoxy group is being investigated for its influence on the antiproliferative activity of the flavone scaffold. acs.org Furthermore, related structures like 3',4',7,8-tetrahydroxy-3-methoxyflavone have been isolated and evaluated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. aboutscience.euaboutscience.eunih.govaboutscience.eu

The evolution of research on this compound reflects a broader trend in flavonoid research: a shift from general screening of plant extracts to the detailed investigation of specific, structurally defined compounds to understand their mechanisms of action and optimize their therapeutic potential.

Table 2: Research Findings on this compound and Related Compounds

| Compound | Research Focus | Key Finding |

|---|---|---|

| This compound | Biotransformation | Can be converted to this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside by Isaria fumosorosea. mdpi.comnih.gov |

| This compound | Metabolism | Oxidized by human cytochrome P450 enzymes 1B1 and 2A13. tandfonline.com |

| This compound Derivatives | Anticancer Activity | Synthetic derivatives show cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov |

| 3-O-methylquercetin | Anticancer Activity | Exhibits antiproliferative activity against breast (MDA-MB-231) and lung (A549) cancer cells. acs.org |

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Pharmacological Activity | Isolated from Pistacia chinensis and shows in vivo analgesic and anti-inflammatory effects. aboutscience.euaboutscience.eunih.govaboutscience.eu |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIANDVQAMEDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222751 | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-02-5 | |

| Record name | 3-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of 3 Methoxyflavone and Its Analogs

Chemical Synthesis Methodologies for 3-Methoxyflavone Scaffolds

Mechanistic Approaches for 3-Hydroxyflavone (B191502) Conversion to this compound

The conversion of 3-hydroxyflavone to this compound is a direct O-methylation reaction. This process typically involves the use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. acs.orgspringermedizin.de The mechanism proceeds through the deprotonation of the hydroxyl group on the flavone (B191248) by a base, like potassium carbonate, to form a more nucleophilic alkoxide ion. springermedizin.de This nucleophile then attacks the methyl group of the methylating agent (e.g., dimethyl sulfate), resulting in the formation of the this compound product. springermedizin.de

| Precursor | Reagents | Product | Reference |

| 3-Hydroxyflavone | Dimethyl sulfate, Potassium carbonate, Acetone (B3395972) | This compound | springermedizin.de |

| 3-Hydroxyflavone | Methyl iodide | This compound | acs.org |

Advanced Derivatization Strategies for Structural Modification

To explore the structure-activity relationships of this compound, various derivatization strategies have been employed to modify its core structure. These modifications often focus on the B-ring of the flavone scaffold.

Researchers have synthesized this compound derivatives by introducing various nitrogen-containing heterocyclic rings at the 4'-position of the B-ring. nih.gov These efforts aim to create hybrid molecules that combine the structural features of this compound with those of N-heterocycles. nih.gov A variety of heterocyclic rings, including morpholine, piperidine, N-methyl piperazine, pyrrolidine, triazole, imidazole, and benzimidazole, have been successfully incorporated into the this compound scaffold. springermedizin.denih.gov This is typically achieved by starting with a chalcone (B49325) that is then cyclized to form the flavonol, which is subsequently methylated to produce the this compound derivative with the desired heterocyclic substituent. nih.gov

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their properties. nih.gov In the context of flavonoids, these modifications can influence factors like metabolic stability and lipophilicity. nih.gov While specific examples of the direct fluorination or trifluoromethylation of this compound are not extensively detailed in the provided results, general methods for the fluorination and trifluoromethylation of aromatic and heterocyclic compounds are well-established. mdpi.comnih.gov These methods include oxidative trifluoromethylation using reagents like CF3SiMe3. mdpi.com The development of new catalytic methods has made the selective incorporation of fluorine and trifluoromethyl groups into complex molecules more accessible. nih.govnih.gov

Biotransformation and Microbial Metabolism of this compound

Biotransformation using microorganisms presents an alternative, environmentally friendly approach to modify flavonoid structures. Fungi, in particular, have been shown to be effective biocatalysts for these transformations.

Fungal Biocatalysis for Glycosylation and Hydroxylation of this compound

Fungi, especially entomopathogenic filamentous fungi, are capable of carrying out various modifications on the this compound skeleton, including glycosylation and hydroxylation. nih.govmdpi.com Strains of Isaria and Beauveria have demonstrated the ability to glycosylate flavonoids. nih.govresearchgate.net

In a study using Isaria fumosorosea and Isaria farinosa, this compound was transformed into this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside. mdpi.com This indicates that the fungi can catalyze the attachment of a sugar moiety, specifically a 4-O-methylglucose group, to the 4'-position of the B-ring. mdpi.com The yields of this biotransformation varied depending on the fungal strain used. mdpi.com

Another fungus, Aspergillus niger, has been shown to transform this compound through a process that appears to involve hydroxylation at the 3'-position of the B-ring and subsequent esterification. researchgate.net This results in the formation of 3'-hydroxyflavon-3-yloxymethyl myristate. researchgate.net These biotransformations highlight the potential of microbial systems to generate novel flavonoid derivatives. mdpi.comresearchgate.net

| Substrate | Biocatalyst | Product | Yield | Reference |

| This compound | Isaria fumosorosea KCH J2 | This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 29% | mdpi.com |

| This compound | Isaria farinosa J1.4 | This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 12.6% | mdpi.com |

| This compound | Isaria farinosa J1.6 | This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside | 18.6% | mdpi.com |

| This compound | Aspergillus niger KB | 3'-hydroxyflavon-3-yloxymethyl myristate | 69.8% | researchgate.net |

| This compound | Aspergillus niger SBP | 3'-hydroxyflavon-3-yloxymethyl myristate | 63.1% | researchgate.net |

Enzymatic Pathways and Novel Metabolite Formation

The biosynthesis of this compound and its analogs can be further modified by various enzymatic processes, leading to the formation of novel metabolites. These transformations are often carried out by microorganisms or through metabolic processes in other organisms.

Fungi, particularly strains of entomopathogenic filamentous fungi, have demonstrated the ability to biotransform methoxyflavones. mdpi.com When this compound is introduced to cultures of Isaria fumosorosea or Isaria farinosa, it undergoes glycosylation to form this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside. mdpi.comnih.gov This process involves the enzymatic attachment of a 4-O-methylated glucose unit to the 4'-position of the flavone's B-ring. mdpi.com The biotransformation process can be a cascading series of reactions, including progressive demethylation, hydroxylation, and subsequent 4-O-methylglucosylation. mdpi.com For instance, the biotransformation of 3'-methoxyflavone (B1200574) by various strains of Beauveria bassiana primarily yields 3′-O-β-D-(4″-O-methylglucopyranosyl)-flavone through demethylation and 4-O-methylglycosylation. mdpi.com Similarly, cultures of Aspergillus niger have been observed to transform this compound, first through enzymatic oxygenation to form a hemiacetal, followed by esterification and hydroxylation. mdpi.com

In human metabolism, cytochrome P450 enzymes are capable of modifying methoxyflavones. Human CYP1B1 and CYP2A13 enzymes can catalyze the O-demethylation of 3'-methoxyflavone to produce 3'-hydroxyflavone. nih.gov

These enzymatic modifications highlight the diverse pathways through which the basic this compound structure can be altered, resulting in a variety of derivatives with potentially different biological properties.

Natural Occurrence and Isolation of this compound Derivatives

This compound and its derivatives are naturally occurring compounds found in a variety of plant species. Their isolation from these natural sources involves specific extraction and purification techniques.

Identification in Plant Species

Several plant species have been identified as sources of this compound and its hydroxylated or otherwise substituted analogs.

Artemisia incanescens : This plant is a known source of 3-methoxyflavones. researchgate.netwikidata.org The flavonoid compound this compound has been isolated from this species. medchemexpress.com

Pistacia chinensis : The Chinese pistache tree contains several this compound derivatives. frontiersin.org Notably, 3',4',7,8-tetrahydroxy-3-methoxyflavone and another flavonoid identified as transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) have been isolated from this plant. aboutscience.eumdpi.com

Varthemia iphionoides : The aerial parts of this plant have yielded a number of 3-O-methylated flavones. researchgate.netresearchgate.net Among those identified are 5,7,4'-trihydroxy-3-methoxyflavone, 5,4'-dihydroxy-3,7-dimethoxyflavone, and the novel compound 4′-hydroxy-3,5,6,7-tetramethoxyflavone. researchgate.netresearchgate.net

Lupinus luteus : The roots of the yellow lupin have been found to contain novel this compound derivatives. tandfonline.comcolab.ws Two specific compounds isolated are topazolin (B9063) (5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone) and its hydrate (B1144303), topazolin hydrate (5,7,4′-trihydroxy-6-(3-hydroxy-3-methylbutyl)-3-methoxyflavone). tandfonline.comresearchgate.net

The table below summarizes some of the this compound derivatives identified in these plant species.

| Plant Species | Isolated this compound Derivative | Reference |

|---|---|---|

| Artemisia incanescens | This compound | medchemexpress.com |

| Pistacia chinensis | 3',4',7,8-tetrahydroxy-3-methoxyflavone | aboutscience.eu |

| Pistacia chinensis | Transilitin (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) | mdpi.com |

| Varthemia iphionoides | 5,7,4'-trihydroxy-3-methoxyflavone | researchgate.net |

| Varthemia iphionoides | 5,4'-dihydroxy-3,7-dimethoxyflavone | researchgate.net |

| Varthemia iphionoides | 4′-hydroxy-3,5,6,7-tetramethoxyflavone | researchgate.net |

| Lupinus luteus | Topazolin (5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone) | tandfonline.com |

| Lupinus luteus | Topazolin hydrate (5,7,4′-trihydroxy-6-(3-hydroxy-3-methylbutyl)-3-methoxyflavone) | tandfonline.com |

Extraction and Purification Techniques for Naturally Occurring 3-Methoxyflavones

The isolation of 3-methoxyflavones from plant materials is a multi-step process that begins with extraction using appropriate solvents, followed by fractionation and purification.

The initial step typically involves extracting the dried and powdered plant material (e.g., leaves, aerial parts, or roots) with an organic solvent. Acetone and methanol (B129727) are commonly used for this purpose. ctu.edu.vnphcogj.com For instance, the dried leaves of Muntingia calabura were exhaustively extracted with acetone to yield a crude extract. ctu.edu.vn Similarly, the methanolic crude extract of Artemisia monosperma was prepared for further fractionation. phcogj.com Water can also be used as an extraction solvent, sometimes at elevated temperatures, as seen with Kaempferia parviflora rhizomes where extraction was performed with distilled water at temperatures up to 90°C. scirp.org

Following extraction, the crude extract is subjected to chromatographic techniques for separation and purification. Column chromatography (CC) is a fundamental technique used for the initial fractionation of the extract. phcogj.com The stationary phase is often silica (B1680970) gel, and a gradient of solvents with increasing polarity (e.g., systems of n-hexane, chloroform, and ethyl acetate) is used to elute different fractions. ctu.edu.vnphcogj.com

Thin-layer chromatography (TLC) is employed to monitor the separation process and to combine fractions containing similar compounds. phcogj.commdpi.com Final purification of the isolated compounds is often achieved through repeated column chromatography or by recrystallization from a suitable pure solvent. ctu.edu.vnmdpi.com

The table below outlines the general steps involved in the extraction and purification of methoxyflavones from plant sources.

| Step | Technique | Description | Reference |

|---|---|---|---|

| 1. Preparation | Drying and Grinding | Plant material is dried (e.g., air-dried or oven-dried) and ground into a fine powder to increase surface area for extraction. | ctu.edu.vnscirp.org |

| 2. Extraction | Solvent Extraction | The powdered plant material is soaked or percolated with a suitable solvent (e.g., acetone, methanol, ethanol, or water) to dissolve the target compounds. | ctu.edu.vnphcogj.comscirp.org |

| 3. Concentration | Solvent Evaporation | The solvent is removed from the extract, often under reduced pressure (e.g., using a rotary evaporator), to yield a concentrated crude extract. | researchgate.net |

| 4. Fractionation | Column Chromatography (CC) | The crude extract is separated into fractions by passing it through a column packed with an adsorbent like silica gel, using a solvent gradient of increasing polarity. | phcogj.commdpi.com |

| 5. Monitoring | Thin-Layer Chromatography (TLC) | Fractions are analyzed by TLC to identify those containing the desired compounds, which are then pooled. | phcogj.commdpi.com |

| 6. Purification | Recrystallization / Preparative CC | The isolated compound is further purified by recrystallizing it from a pure solvent or by further column chromatography until pure. | ctu.edu.vn |

Biological Activities and Pharmacological Potential of 3 Methoxyflavone

Anticancer Research

The methoxy (B1213986) group in naturally occurring flavones has been shown to enhance cytotoxic activity in various cancer cell lines. preprints.org This is achieved by targeting protein markers, facilitating ligand-protein binding, and activating downstream signaling pathways that lead to cell death. preprints.org O-methylated flavonoids, in particular, have demonstrated superior anticancer activity compared to their hydroxylated counterparts due to increased resistance to hepatic metabolism and higher intestinal absorption. researchgate.net

Cytotoxic and Antiproliferative Efficacy in Diverse Cancer Cell Lines

A series of 79 flavones were evaluated for their cytotoxicity in the National Cancer Institute's 60-cell line human tumor screen. acs.org The results indicated that the presence and position of methoxy and hydroxyl groups significantly influence the anticancer activity of these compounds. acs.org

The cytotoxic effects of methoxyflavone derivatives have been extensively studied in breast cancer cell lines. mdpi.com In a study on MCF-7 (ER+ breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, novel 3-methoxyflavone derivatives demonstrated significant cytotoxic activity. springermedizin.de Specifically, compounds Ciii and Civ showed IC₅₀ values of 13.08 ± 1.80 and 20.3 ± 1.47 µg/ml, respectively, in MCF-7 cells. springermedizin.de In MDA-MB-231 cells, compounds Cii, Cv, and Cvi were potent, with IC₅₀ values of 5.54 ± 1.57, 5.44 ± 1.66, and 8.06 ± 1.83 µg/ml, respectively. springermedizin.de

Another study highlighted that 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone significantly reduced the viability of MDA-MB-231 cells with an IC₅₀ of 21.27 μM after 72 hours of treatment. preprints.orgmdpi.com In comparison, the same compound showed a more potent effect on MCF-7 cells, with an IC₅₀ of 3.71 μM. preprints.orgmdpi.com The difference in potency is likely due to the highly invasive and metastatic nature of MDA-MB-231 cells. preprints.orgmdpi.com Furthermore, chrysosplenetin (B17286) (5,4′-dihydroxy-3,6,7,3′-tetramethoxyflavone) was highly effective against MCF-7 cells, with an IC₅₀ value of 0.3 μM after 72 hours. preprints.orgmdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Ciii | MCF-7 | MTT | 13.08 ± 1.80 µg/ml | springermedizin.de |

| Civ | MCF-7 | MTT | 20.3 ± 1.47 µg/ml | springermedizin.de |

| Cii | MDA-MB-231 | SRB | 5.54 ± 1.57 µg/ml | springermedizin.de |

| Cv | MDA-MB-231 | SRB | 5.44 ± 1.66 µg/ml | springermedizin.de |

| Cvi | MDA-MB-231 | SRB | 8.06 ± 1.83 µg/ml | springermedizin.de |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | - | 21.27 μM | preprints.orgmdpi.com |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | - | 3.71 μM | preprints.orgmdpi.com |

| Chrysosplenetin | MCF-7 | - | 0.3 μM | preprints.orgmdpi.com |

The anticancer effects of methoxylated flavones have been widely investigated in various prostate cancer cell lines, including PC-3, DU145, VCaP, and LNCaP. mdpi.com Calycopterin (B153751), a tetramethoxy flavone (B191248), has been shown to have anti-proliferative effects on prostate cancer cells. semanticscholar.org It reduced cell viability by 50% in both LNCaP and DU145 cell lines after 48 hours of treatment, with LNCaP cells showing greater sensitivity. semanticscholar.org Notably, calycopterin did not exhibit significant cytotoxic effects on normal human umbilical vein endothelial cells (HUVECs). semanticscholar.org Another study found that calycopterin exhibited potent cytotoxicity on LNCaP cells with an IC₅₀ of 116.5 µM, compared to 235.0 µM in DU145 cells after 48 hours. mdpi.com

A separate investigation into twenty synthesized flavonoid derivatives found that they inhibited the proliferation of LNCaP cells more effectively than DU145 and PC3 cells. mdpi.com This suggests that the structural characteristics of these compounds play a significant role in their activity against different prostate cancer cell phenotypes. mdpi.com

In the context of hematological malignancies, the novel flavone 3,3'-diamino-4'-methoxyflavone (B1614946) (DD1) has shown promise. researchgate.net DD1 inhibited the proliferation and induced the death of various acute myeloid leukemia (AML) cell lines, including HL-60. researchgate.net It also reduced the clonogenic activity of AML blood cells without affecting normal blood cells. researchgate.net Another study reported that 5-demethyl nobiletin (B1679382) demonstrated moderate to weak cytotoxic effects against several AML cell lines, including HL-60 and the chronic myeloid leukemia (CML) cell line K562, with IC₅₀ values of 85.7 μM and 65.3 μM, respectively, after 48 hours of treatment. mdpi.com

Furthermore, a study on the antiproliferative activity of methoxylated and hydroxylated flavones in HL-60 cells highlighted the importance of the 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for activity. iiarjournals.org

Research has shown that certain this compound derivatives can inhibit the growth of lung cancer cells. One study found that a specific this compound derivative effectively decreased the cell viability of A549 lung carcinoma cells with a half-maximal effective concentration (EC₅₀) of 24.19 ± 1.34 µM after 24 hours of treatment. researchgate.net In contrast, a related compound only showed cytotoxicity at concentrations higher than 40µM. researchgate.net

Another methoxyflavone, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), has been shown to inhibit the invasion and migration of human non-small cell lung cancer A549 cells by suppressing specific signaling pathways. nih.gov While not a this compound, this finding contributes to the broader understanding of how methoxyflavones can impact lung cancer progression.

The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in gastrointestinal cancer research. atcc.org Studies on hydroxylated polymethoxyflavones (PMFs) have demonstrated their inhibitory effects on colon cancer cells. nih.gov Specifically, 5-hydroxy PMFs exhibited much stronger growth inhibition of HT-29 cells compared to their permethoxylated counterparts, indicating the crucial role of the hydroxyl group at the 5-position. nih.gov For instance, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone caused cell cycle arrest at the G2/M phase in HT-29 cells. nih.gov

Another study investigated the effects of 5,7,3′,4′-tetramethoxyflavone on HCT116 colon cancer cells, a different colorectal cancer cell line. preprints.org While this compound only slightly reduced cell viability, it did decrease cell migration and invasion. preprints.org

Other Investigated Cancer Cell Types (e.g., Liver, Gastric, Skin, Oral)

The therapeutic potential of methoxyflavones, including this compound and its derivatives, extends to a variety of cancer cell lines beyond the most commonly studied types. Research has explored their efficacy against liver, gastric, skin, and oral cancers.

In the context of liver cancer , flavonoids have demonstrated notable effects. For instance, certain polymethoxyflavones have shown the ability to inhibit the proliferation of liver cancer cell lines like SMMC-7721 by affecting key signaling pathways. frontiersin.org While bowel cancer is the most frequent source of secondary liver cancer, other primary cancers like breast, lung, and stomach cancer can also metastasize to the liver. cancer.org.au

Regarding gastric cancer , several polymethoxyflavones, such as nobiletin and tangeretin, have exhibited potent cytotoxic activity against cell lines including AGS, BGC-823, and SGC-7901. mdpi.com Tangeretin, in particular, was effective in significantly reducing the viability of AGS cells. mdpi.com

The efficacy of methoxyflavones has also been evaluated in skin cancer . Studies have shown that certain methoxyflavone analogs can be effective against skin cancer cell lines. mdpi.com

In oral cancer , specifically squamous carcinoma cell lines (SCC-25), the cytotoxic activity of various methoxyflavone compounds has been investigated. One polymethoxyflavone, 5,6′-dihydroxy-2′,3′-DMF, demonstrated moderate cytotoxic effects. mdpi.com

The following table summarizes the effects of various methoxyflavone derivatives on different cancer cell lines:

| Cancer Type | Cell Line(s) | Methoxyflavone Derivative(s) | Observed Effect(s) |

| Liver Cancer | SMMC-7721 | Polymethoxyflavones | Inhibition of proliferation frontiersin.org |

| Gastric Cancer | AGS, BGC-823, SGC-7901 | Nobiletin, Tangeretin | Cytotoxic activity mdpi.com |

| Skin Cancer | Not specified | Methoxyflavone analogs | Cytotoxic effect mdpi.com |

| Oral Cancer | SCC-25 | 5,6′-dihydroxy-2′,3′-DMF | Moderate cytotoxic effects mdpi.com |

Mechanisms of Cancer Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

The anticancer properties of flavonoids, including this compound, are often attributed to their ability to induce programmed cell death, primarily through apoptosis and cell cycle arrest. ontosight.aijbtr.or.kr

Apoptosis , or programmed cell death, is a critical mechanism for eliminating cancerous cells. jbtr.or.kr Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. mdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the tumor necrosis factor (TNF) receptor, which activates caspase-8 and then caspase-3. mdpi.com

Several methoxyflavone derivatives have been shown to induce apoptosis. For example, 6-methoxyflavone (B191845) can induce apoptosis through the extrinsic pathway by activating Fas and TNF receptors. researchgate.net The cleavage of caspase-3 is a central event in apoptosis induced by many methoxyflavone derivatives. mdpi.comresearchgate.net Furthermore, the tumor suppressor protein p53, which plays a key role in apoptosis and cell cycle arrest, can be upregulated by these compounds. jbtr.or.krresearchgate.net

Cell cycle arrest is another mechanism by which flavonoids inhibit cancer cell proliferation. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and multiplying. jbtr.or.kr For instance, some flavonoids have been found to induce cell cycle arrest at the G2/M checkpoint in non-small-cell lung cancer cells by modulating the expression of proteins like cyclin B1 and p21. researchgate.net In some cases, methoxyflavones can induce cell cycle arrest at the G2/M phase, which is associated with apoptotic cell death. mdpi.com

The table below details the mechanisms of cancer cell death induced by various flavonoids:

| Mechanism | Key Molecular Events | Flavonoid Examples |

| Apoptosis (Intrinsic Pathway) | Release of cytochrome c, activation of caspase-9 and -3, upregulation of p53 mdpi.comresearchgate.net | 6-methoxyflavone researchgate.net |

| Apoptosis (Extrinsic Pathway) | Activation of death receptors (Fas, TNF), activation of caspase-8 and -3 mdpi.comresearchgate.net | 6-methoxyflavone, Nobiletin researchgate.net |

| Cell Cycle Arrest | G2/M phase arrest, modulation of cyclin B1, cdc2, p21 mdpi.comresearchgate.net | Flavonoids from Citrus aurantium researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Modulation

Flavonoids, including this compound, are well-regarded for their antioxidant properties. ontosight.aiontosight.ai They can counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov This oxidative stress can damage cells and is implicated in a range of diseases. nih.gov

The antioxidant activity of flavonoids can be exerted through two primary mechanisms: direct scavenging of free radicals and indirect modulation of the body's own antioxidant defense systems. nih.gov

Direct Free Radical Scavenging Mechanisms

Flavonoids can directly neutralize harmful free radicals, such as superoxide (B77818) and hydroxyl radicals. researchgate.net This scavenging activity helps to prevent cellular damage, including lipid peroxidation and protein denaturation. researchgate.net The ability of flavonoids to donate a hydrogen atom or an electron is key to this direct antioxidant action. nih.gov The chemical structure of a flavonoid, particularly the arrangement of hydroxyl groups, is a critical determinant of its radical-scavenging efficiency. nih.govresearchgate.net

Indirect Modulation of Endogenous Antioxidant Defense Systems

In addition to directly scavenging free radicals, flavonoids can also enhance the body's own antioxidant defenses. nih.gov This "indirect" antioxidant mechanism involves the upregulation of endogenous antioxidant enzymes. nih.govresearchgate.net The body possesses a sophisticated antioxidant defense system that includes enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione. nih.govtodaysdietitian.com

Some flavonoids have been shown to activate the Nrf2-Keap1 pathway, a key signaling pathway that regulates the expression of numerous antioxidant and detoxification genes. nih.govresearchgate.net By activating this pathway, flavonoids can bolster the cell's ability to combat oxidative stress.

The following table outlines the antioxidant mechanisms of flavonoids:

| Antioxidant Mechanism | Description |

| Direct Scavenging | Direct interaction with and neutralization of reactive oxygen species (ROS). researchgate.netauctoresonline.org |

| Indirect Modulation | Upregulation of the body's endogenous antioxidant enzymes and defense systems. nih.govspandidos-publications.com |

Anti-inflammatory Effects

This compound and related flavonoids have demonstrated significant anti-inflammatory properties. ontosight.aiontosight.aiaboutscience.eu Inflammation is a natural biological response to harmful stimuli, but chronic inflammation is a contributing factor to many diseases. nih.gov Flavonoids can mitigate inflammation by inhibiting the production of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediator Production (e.g., TNF-α)

A key aspect of the anti-inflammatory activity of flavonoids is their ability to suppress the production of pro-inflammatory mediators. One such critical mediator is Tumor Necrosis Factor-alpha (TNF-α), a cytokine that plays a central role in orchestrating the inflammatory response. spandidos-publications.com

Studies have shown that this compound can significantly inhibit the production of TNF-α. researchgate.net For example, at certain concentrations, this compound has been observed to reduce TNF-α production by a substantial percentage. researchgate.net Other methoxyflavone derivatives have also been found to decrease the release of TNF-α and other pro-inflammatory cytokines like Interleukin-1β (IL-1β) in macrophage cells stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. spandidos-publications.com This inhibition of pro-inflammatory cytokine production is a key mechanism underlying the anti-inflammatory effects of these compounds. spandidos-publications.com

The table below highlights the inhibitory effect of methoxyflavones on TNF-α:

| Compound | Cell Type | Stimulus | Effect on TNF-α |

| This compound | Not specified | Not specified | Significant inhibition of production researchgate.net |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | RAW 264.7 macrophages | LPS | Decreased release spandidos-publications.com |

| 5-Methoxyflavone | BEAS-2B cells | LPS | Decreased levels nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., Cyclooxygenase Inhibition)

This compound and its derivatives have demonstrated the ability to modulate key inflammatory signaling pathways. A notable mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. For instance, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, has been shown to possess anti-inflammatory properties by inhibiting COX pathways. researchgate.netnih.govaboutscience.euaboutscience.eu This inhibition leads to a reduction in inflammatory reactions. researchgate.netaboutscience.euaboutscience.eu

Studies on related methoxyflavones further elucidate these mechanisms. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse skin by suppressing the transcriptional activation of their respective mRNAs and proteins. nih.gov This is achieved by blocking the nuclear translocation of the NF-κB subunit and inhibiting the phosphorylation of IκBα and p65. nih.gov Additionally, it can suppress the activation of upstream signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt. nih.gov Similarly, 3,5,6,7,3′,4′-hexamethoxyflavone represses the production of prostaglandin (B15479496) E2 and nitric oxide by suppressing the expression of COX-2 and iNOS. nih.govresearchgate.net It also inhibits the production of pro-inflammatory cytokines like interleukin (IL)-6, IL-1β, and tumor necrosis factor-α (TNF-α) by interfering with the NF-κB and MAPK signaling pathways. nih.govresearchgate.net

Furthermore, research on flavone and its derivatives has shown that compounds like 7-methoxyflavone (B191842) can inhibit lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production. iiarjournals.org While some flavonoids like 2'-amino-3'-methoxyflavone (PD98059) can decrease COX-2 induction by LPS, they may not inhibit its enhancement by other molecules like C2-ceramide, highlighting the complexity of these interactions. nih.gov

Neuroprotective Potential and Neurological Disorder Research

This compound and its related compounds are being investigated for their neuroprotective properties and potential applications in neurological disorders. biosynth.com These compounds have shown promise in protecting nerve cells from various forms of damage. biosynth.comresearchgate.netfrontiersin.org

Mitigation of Oxidative Stress-Induced Neuronal Damage

A key aspect of this compound's neuroprotective potential lies in its ability to counteract oxidative stress, a major contributor to neuronal damage. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular injury. researchgate.netresearchgate.net

Quercetin (B1663063) 3-O-methyl ether, a type of this compound, has demonstrated potent inhibition of neuronal injury induced by hydrogen peroxide (H2O2) and xanthine/xanthine oxidase (X/XO). researchgate.net It has shown to be a more potent neuroprotectant than related flavonoids like quercetin and (+)-dihydroquercetin in these models. researchgate.net The antioxidant activity of flavonoids, including their ability to scavenge free radicals, is a primary mechanism behind this protection. researchgate.net

Relevance in Neurodegenerative Disease Models

The neuroprotective effects of this compound and its derivatives have significant implications for neurodegenerative diseases like Parkinson's and Alzheimer's disease, where oxidative stress and neuronal cell death are key pathological features. researchgate.netfrontiersin.orgnih.gov

In a rat model of transient focal cerebral ischemia, a condition that mimics stroke, quercetin 3-O-methyl ether has been examined for its neuroprotective effects. researchgate.net While specific results for this compound in this model are part of ongoing research, the potent inhibition of oxidative neuronal damage in cell-based assays suggests its potential relevance. researchgate.net

Furthermore, certain methoxyflavones have been identified as inhibitors of parthanatos, a specific pathway of programmed cell death involved in neuronal loss in conditions like stroke and neurodegenerative diseases. nih.govnih.gov While 3'-methoxyflavone (B1200574) itself did not show protective effects in one screen, the study of related methoxyflavones like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone, which did show protection, highlights the importance of the methoxy group's position on the flavone structure for this activity. nih.govnih.gov These findings suggest that specific methoxyflavones could serve as lead compounds for developing new therapies for neurological conditions. nih.govnih.gov Research has also shown that some methoxyflavones can protect dopaminergic neurons from neurotoxins that induce both oxidative and endoplasmic reticulum stress, further supporting their potential in neurodegenerative disease models. frontiersin.org

Antiviral Activities

This compound has been identified as a flavonoid compound with antiviral properties. medchemexpress.comtargetmol.commedchemexpress.combiocat.com It has been isolated from plants such as Artemisia incanescens. medchemexpress.commedchemexpress.com Research has shown that 3-methoxyflavones, as a class of compounds, can inhibit the replication of various viruses. acs.org

Specifically, ternatin, a this compound, has demonstrated the ability to inhibit the cytopathic effects of several viruses and reduce their infectivity. acs.org It has been found to be particularly effective against naked viruses, such as poliovirus, and is also active against DNA viruses like adenovirus. acs.org The mechanism of action for some 3-methoxyflavones against poliovirus has been a subject of investigation. acs.org

Analgesic and Sedative Properties

Research has demonstrated that certain derivatives of this compound possess significant analgesic and sedative properties. A specific compound, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, has been evaluated in vivo and has shown notable effects. researchgate.netnih.govaboutscience.euaboutscience.eunih.govaboutscience.euaboutscience.eu

In studies using a hot plate model to assess analgesic activity, this compound significantly prolonged the latency time in response to thermal stimuli. researchgate.netaboutscience.euaboutscience.eunih.govaboutscience.eu This indicates a reduction in pain perception.

The sedative effects of this compound were observed in an open-field test, where it significantly reduced the movement of animals compared to a control group. researchgate.netaboutscience.euaboutscience.eunih.govaboutscience.eu For instance, the isolated compound reduced the number of lines crossed by animals to 15.23, compared to the control group's 180.99 lines crossed. researchgate.netaboutscience.eunih.govaboutscience.eu These findings suggest a central nervous system depressant activity. Docking studies further suggest that the therapeutic effects of this compound may be due to the inhibition of nociceptive pathways. researchgate.netnih.govaboutscience.euaboutscience.eu

Muscle Relaxant Activities

The compound 3',4',7,8-tetrahydroxy-3-methoxyflavone, derived from Pistacia chinensis, has also been shown to have significant muscle relaxant properties. researchgate.netnih.govaboutscience.euaboutscience.eunih.govaboutscience.euaboutscience.eu In vivo studies using both the inclined plane and traction tests have confirmed its muscle-relaxing effects. researchgate.netnih.govaboutscience.euaboutscience.eu

The muscle relaxant effect was observed to be dose-dependent and time-dependent. aboutscience.eu In these tests, the isolated compound demonstrated up to a 70% muscle relaxation effect at a dose of 15 mg/kg. nih.govaboutscience.eu These findings indicate that this this compound derivative has a pronounced ability to reduce muscle tone and coordination. nih.govaboutscience.eu

Antimicrobial Research

The antimicrobial properties of this compound and its derivatives have been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Research has highlighted that the structure of these flavonoids, particularly the substitution patterns on the flavone backbone, plays a crucial role in their biological activity.

Studies have demonstrated the efficacy of synthesized 3-cinnamoylflavones, which possess a this compound structural element, against several bacteria. These compounds were found to exhibit antibacterial activity against species such as Staphylococcus sciuri, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. ontosight.ai Similarly, a naturally occurring derivative, 7, 3', 4'-trihydroxy-3-methoxyflavone, isolated from the heartwood of Acacia nilotica, was evaluated for its antimicrobial potential. It showed activity against both Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). mendeley.com

Further research into polymethoxylated flavonoids has provided more specific data on their antimicrobial strength. One study on compounds isolated from Pavonia glazioviana found that 5,7-dihydroxy-3,8,4'-trimethoxyflavone exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL. biosynth.com This same compound also demonstrated significant antifungal activity against several Candida and Aspergillus species at the same concentration. biosynth.com Methoxyflavones extracted from the rhizome of Kaempferia parviflora, such as 3,5,7-trimethoxyflavone (B1676842) and 3,5,7,3′4′-pentamethoxyflavone, have been shown to possess strong antibacterial activity and can act synergistically with antibiotics like gentamicin (B1671437) against carbapenem-resistant bacteria. psu.ac.th

The antifungal activity of methoxyflavones is also well-documented. For instance, methoxylated flavones derived from citrus have been effective in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen. researchgate.net Research on compounds from Varthemia iphionoides showed that 5,4'-dihydroxy-3,7,5'-trimethoxy-flavone had notable anticandidal activity. nih.gov In addition to antibacterial and antifungal effects, some studies have pointed towards other antimicrobial actions. For example, this compound isolated from Artemisia incanescens has been noted for its antiviral activity. koreamed.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Name | Source / Type | Microorganism(s) Tested | Observed Activity / Research Finding |

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone | Pavonia glazioviana | Escherichia coli, Pseudomonas aeruginosa | Strong antibacterial activity (MIC = 512 μg/mL). biosynth.com |

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone | Pavonia glazioviana | Candida albicans, C. tropicalis, C. parapsilosis, Aspergillus flavus, A. fumigatus | Strong antifungal activity (MIC = 512 μg/mL). biosynth.com |

| 7, 3', 4'-trihydroxy-3-methoxyflavone | Acacia nilotica | E. coli, P. aeruginosa, Bacillus subtilis, B. cereus, S. aureus | Showed varying antibacterial activity against tested strains. mendeley.com |

| 3,5,7,3′4′-pentamethoxyflavone | Kaempferia parviflora | Carbapenem-resistant Klebsiella pneumoniae, P. aeruginosa, Acinetobacter baumannii | Showed synergistic effects when combined with gentamicin. psu.ac.th |

| 5,4'-dihydroxy-3,7,5'-trimethoxy-flavone | Varthemia iphionoides | Candida species | Exhibited the highest anticandidal activity among tested compounds from this source. nih.gov |

| This compound | Artemisia incanescens | Viruses | Noted to possess antiviral activity. koreamed.org |

Antidiabetic Potential

Methoxyflavones have emerged as compounds of interest in the research of potential antidiabetic agents. Their proposed mechanisms of action often involve the modulation of key enzymes in glucose metabolism and the protection of pancreatic cells.

In silico and in vitro studies have explored the interaction of this compound derivatives with enzymes that are critical for carbohydrate digestion. A molecular docking analysis of 3-hydroxy-3'-methoxyflavone, identified in Gymnema sylvestre, showed that it has a strong binding affinity for α-amylase and α-glucosidase. mendeley.com The inhibition of these enzymes can slow the absorption of glucose from the gut, thereby helping to manage postprandial hyperglycemia. Other methoxyflavones, such as Chrysoeriol, have also been identified as α-amylase enzyme inhibitors. mdpi.com

Animal studies have provided further evidence for the antidiabetic potential of these compounds. A methoxyflavone-enriched extract from Kaempferia parviflora was shown to significantly decrease blood glucose levels in streptozotocin-induced diabetic rats. psu.ac.th The study also observed that treatment with the extract helped to ameliorate damage to the Islets of Langerhans, the pancreatic tissues that contain insulin-producing beta cells. psu.ac.th Constituents of K. parviflora, including 5,7,3′,4′-tetramethoxyflavone, have demonstrated in vitro inhibitory effects on α-glucosidase activity. psu.ac.th

Further research has shown that other polymethoxylated flavones also exhibit hypoglycemic effects. For instance, 5,7,3',4',5'-pentamethoxyflavone was found to decrease blood glucose levels in a rat model of diabetes. caymanchem.com Another related compound, Techtochrysin (5-Hydroxy-7-methoxyflavone), has been observed to induce glucose uptake in 3T3-L1 adipocytes, suggesting a potential role in improving glucose utilization in peripheral tissues. caymanchem.com While not a methoxyflavone itself, the closely related precursor 3-hydroxyflavone (B191502) has also shown strong hypoglycemic and antidiabetic effects in diabetic rat models, highlighting the potential of this structural class of flavonoids. nih.govmdpi.com

Table 2: Antidiabetic Research Findings for Selected this compound Derivatives

| Compound Name | Research Model / System | Key Finding |

| 3-hydroxy-3'-methoxyflavone | In silico molecular docking | Showed strong binding interaction with α-amylase and α-glucosidase enzymes. mendeley.com |

| Methoxyflavone-enriched extract of Kaempferia parviflora | Streptozotocin-induced diabetic rats | Significantly decreased blood glucose and ameliorated damage to Islets of Langerhans. psu.ac.th |

| 5,7,3′,4′-tetramethoxyflavone | In vitro enzyme assay | Showed inhibitory effects on α-glucosidase activity. psu.ac.th |

| 5,7,3',4',5'-pentamethoxyflavone | Streptozotocin-induced diabetic rat model | Decreased blood glucose levels. caymanchem.com |

| Techtochrysin (5-Hydroxy-7-methoxyflavone) | 3T3-L1 adipocytes | Induced glucose uptake in fat cells. caymanchem.com |

| Chrysoeriol | Enzyme inhibition assay | Acts as an α-amylase enzyme inhibitor. mdpi.com |

Mechanistic Investigations and Molecular Target Interactions

Elucidation of Molecular Mechanisms of Action

The mode of action for 3-methoxyflavone is primarily through its interaction with a variety of biological targets. biosynth.com This includes the ability to modulate enzyme activities and regulate signal transduction pathways. biosynth.com Understanding these mechanisms provides insight into how flavonoids can influence physiological and pathological processes. biosynth.com The methoxy (B1213986) group present in these flavones is noted to facilitate ligand-protein binding, which can activate downstream signaling cascades. mdpi.com

This compound and its related structures have been shown to directly interact with crucial cellular components. The planar, aromatic ring system typical of flavones is a key contributor to their biological activity and chemical reactivity. ontosight.ai A notable target for some this compound derivatives is tubulin. acs.org Certain 3-methoxyflavones have been evaluated for their ability to interfere with tubulin polymerization and inhibit colchicine (B1669291) binding to tubulin, a characteristic of antimitotic agents that disrupt microtubule dynamics. acs.org Maximum potency for tubulin interaction was observed in compounds that possessed specific hydroxylation and methoxylation patterns, highlighting the importance of the substitution pattern on the flavone (B191248) core for target binding. acs.org

A significant aspect of the molecular mechanism of this compound involves the modulation of various enzyme systems, particularly the cytochrome P450 (CYP) family, which is crucial for metabolizing a wide range of substances. acs.org Methoxyflavones have demonstrated the ability to both induce and inhibit CYP enzymes, indicating complex interactions. acs.orgakjournals.com

For instance, 3',7-dimethoxyflavone has been found to significantly inhibit the expression of CYP1A1 and CYP1B1. akjournals.com In contrast, other methoxylated flavones like eupatorin (B191229) and cirsiliol (B191092) have been shown to enhance CYP1 enzyme activity and increase the mRNA levels of CYP1A1 and CYP1B1 in human breast cancer cells (MCF7). acs.org Furthermore, studies on human cytochromes P450 1B1 and 2A13 revealed that 3'-methoxyflavone (B1200574) was primarily O-demethylated by these enzymes. researchgate.net

Beyond the CYP system, the derivative 2′-amino-3′-methoxyflavone (also known as PD98059) has been reported to induce the expression of glutathione (B108866) S-transferase A2 (rGSTA2), a phase II detoxifying enzyme associated with cytoprotective effects. oup.com

| Compound | Enzyme | Effect | Cell/System Studied | Source |

|---|---|---|---|---|

| 3',7-dimethoxyflavone | CYP1A1, CYP1B1 | Inhibition of expression | Human squamous cell carcinoma (SCC-9) cells | akjournals.com |

| Cirsiliol (methoxylated flavone) | CYP1A1, CYP1B1 | Induction of mRNA levels and enzyme activity | MCF7 human breast adenocarcinoma cells | acs.org |

| Eupatorin (methoxylated flavone) | CYP1A1, CYP1B1 | Induction of mRNA levels | MCF7 human breast adenocarcinoma cells | acs.org |

| 3'-Methoxyflavone | CYP1B1, CYP2A13 | Metabolized via O-demethylation | Human cytochromes (recombinant) | researchgate.net |

| 2′-amino-3′-methoxyflavone (PD98059) | Glutathione S-transferase A2 (rGSTA2) | Induction of protein and mRNA levels | H4IIE cells | oup.com |

This compound derivatives are recognized for their ability to interfere with intracellular signaling pathways. biosynth.com The compound 2′-amino-3′-methoxyflavone, widely known as the pharmacological inhibitor PD98059, is a selective inhibitor of the serine/threonine-specific protein kinase MKK1 (also called MEK1). oup.comnih.gov MEK1 is a central component of the classical mitogen-activated protein kinase (MAPK) cascade, often referred to as the Ras-Raf-MEK-ERK pathway. clinisciences.comuniprot.org

By inhibiting MEK1, PD98059 prevents the activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2. oup.comclinisciences.com This pathway is critical for transmitting signals from cell-surface receptors to the nucleus to regulate gene expression involved in processes like cell growth and differentiation. clinisciences.com For example, the induction of the transcription factor ATF3 by certain compounds was found to be blocked by PD98059, indicating that the regulation occurred downstream of the MEK/ERK pathway. nih.gov The use of this methoxyflavone derivative has been instrumental in identifying the physiological roles of this specific signaling cascade in various cellular processes, including the expression of drug-metabolizing enzymes. oup.com

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding the molecular mechanisms of action of bioactive compounds. Techniques such as molecular docking, molecular dynamics simulations, and density functional theory provide detailed insights into ligand-receptor interactions and the electronic properties of molecules.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govinnovareacademics.in This method has been extensively used to study the interactions of this compound derivatives with various biological targets. nih.gov

For instance, docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone with COX and opioid receptors have provided a structural basis for its observed biological activities. nih.gov The simulations identified specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complexes. nih.govaboutscience.eu Similarly, molecular docking has been employed to screen methoxyflavone derivatives for their potential as inhibitors of other enzymes, such as the NS2B-NS3 protease in the dengue virus. researchgate.net In studies of this compound derivatives as potential anti-breast cancer agents, molecular docking was used to evaluate their binding to the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability and conformational changes of ligand-protein complexes. nih.gov MD simulations have been employed to investigate the stability of complexes formed between this compound derivatives and their target proteins. nih.gov

In a study on anti-breast cancer agents, MD simulations were used to assess the stability of the complexes formed by this compound derivatives with the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov The root mean square deviation (RMSD) was calculated to monitor the conformational stability of the protein-ligand complexes over the simulation time. nih.gov Similarly, MD simulations have been used to confirm the stability of methoxyflavone derivatives complexed with the NS2B-NS3 protease of the dengue virus. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which can help in understanding the reactivity and interaction mechanisms of compounds. nih.govorientjchem.org

DFT has been applied to study flavonoid derivatives to understand their structure-activity relationships. researchgate.net For example, DFT calculations were performed on 7-hydroxy-3'-methoxyisoflavone to determine its geometric and spectroscopic properties, which showed good correlation with experimental data. nih.gov In the context of antioxidant activity, DFT is used to calculate parameters like bond dissociation enthalpy (BDE) and ionization potential to predict the antioxidant efficiency of flavonoids. mdpi.com The method has also been used to analyze the molecular electrostatic potential (MEP) of molecules, which helps in identifying regions susceptible to electrophilic and nucleophilic attack. orientjchem.org

Structure Activity Relationship Sar Studies of 3 Methoxyflavone and Its Analogs

Influence of Methoxy (B1213986) Substitution Position on Pharmacological Activity

The position of methoxy (-OCH₃) groups on the flavone (B191248) skeleton is a critical determinant of biological activity. Studies have demonstrated that methoxylation can either enhance or diminish the pharmacological effects depending on its location on the A, B, or C rings.

For instance, in the context of anti-inflammatory activity, flavone and its 3-, 6-, 7-, and 2'-methoxy derivatives have shown dose-related anti-inflammatory effects in acute models. ijpsonline.com Conversely, 5- and 4'-methoxyflavones were found to be inactive in the same model. ijpsonline.com In chronic inflammation models, nearly all tested methoxy derivatives, with the exception of 4'-methoxyflavone (B190367), exhibited a dose-dependent anti-inflammatory response. ijpsonline.com This highlights the nuanced role of the methoxy group's position.

In the realm of anticancer research, the substitution pattern of methoxy groups has been shown to influence cytotoxicity. For example, in flavanone-derived lactones, the introduction of a methoxy group at the 4'-position of the B-ring resulted in the most potent cytotoxic activity, while substitution at the C-8 position of the A-ring led to lower activity. nih.gov Furthermore, the presence of methoxy groups on the B-ring, particularly at the 4' position, enhanced the cytotoxic activity of certain derivatives. nih.gov Conversely, an increased number of methoxy groups on the B-ring has been observed to reduce the antiproliferative activity of polymethoxyflavones (PMFs) against HL60 cells. iiarjournals.org

Research on prostate cancer cell lines has underscored the importance of the C6-OCH₃ group for potent antiproliferative effects, which is attributed to increased lipophilic capacity and pi-alkyl hydrophobic interactions. preprints.org The presence of a methoxy group at the C7 position of ring A has also been identified as playing a vital role in the neuroprotective, antioxidant, and anti-inflammatory activity of flavones. nih.gov

The following table summarizes the influence of methoxy substitution on the anti-proliferative activity of flavone derivatives in HL60 cells.

| Compound | Substitution Pattern | IC₅₀ (µM) |

| 5,4'-Dimethoxyflavone | 5-OCH₃, 4'-OCH₃ | 36 |

| 5,3'-Dimethoxyflavone | 5-OCH₃, 3'-OCH₃ | 46 |

| 5-Methoxyflavone | 5-OCH₃ | 48 |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | >400 |

Data sourced from Anticancer Research. iiarjournals.org

Role of Hydroxyl Moieties and Synergistic Effects with Methoxy Groups

Studies have revealed that specific hydroxylation patterns are critical for antiproliferative activity. For instance, the 5,4'- and 3',4'-dihydroxy moieties in the flavone nucleus have been identified as important for activity against HL60 leukemia cells. iiarjournals.org The synergistic effect of these dihydroxy moieties was demonstrated by the enhanced activity of 5,3',4'-trihydroxyflavone (B192587) (IC₅₀=13 µM) compared to its less hydroxylated counterparts. iiarjournals.org Methylation of the 3' and 4' hydroxyl groups was found to drastically reduce this activity. iiarjournals.org

The combination of hydroxyl and methoxy groups can create a favorable balance of lipophilicity and polarity, which is essential for cellular uptake and target interaction. nih.gov The incorporation of polar hydroxyl groups can help to overcome the challenges associated with the lipophilic nature of methoxy groups, while maintaining their beneficial properties. nih.gov For example, the presence of a C3'-OCH₃ group can lower the hydrogen bonding acidity of a C4'-OH group, potentially leading to the formation of a stable intramolecular hydrogen bond and thereby increasing the lipophilic character of the molecule. mdpi.com

A noteworthy example of this synergy is the observation that the C5-OH substituent often enhances cytotoxic effects on cancer cell lines more than a C5-OCH₃ group, due to the formation of an intramolecular hydrogen bond with the C4 carbonyl group, which increases lipophilic capacity. preprints.org

The table below illustrates the antiproliferative activity of various hydroxylated and methoxylated flavones in HL60 cells, highlighting the synergistic effects.

| Compound | Substitution Pattern | IC₅₀ (µM) |

| 5,3',4'-Trihydroxyflavone | 5-OH, 3'-OH, 4'-OH | 13 |

| 5,4'-Dihydroxyflavone | 5-OH, 4'-OH | 28 |

| 3',4'-Dihydroxyflavone | 3'-OH, 4'-OH | 51 |

| Flavone | Unsubstituted | 64 |

Data sourced from Anticancer Research. iiarjournals.org

Correlation between Physicochemical Parameters and Biological Efficacy

The biological efficacy of 3-methoxyflavone and its analogs is closely linked to their physicochemical properties, particularly lipophilicity and electronic effects. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to interact with target molecules.

Lipophilicity: O-methylation of flavonoids generally increases their lipophilicity, which can lead to improved bioavailability. researchgate.netnih.gov This heightened lipophilicity enhances the affinity of these compounds for cell membranes, potentially amplifying their biological activities. nih.gov However, excessive lipophilicity can reduce water solubility and hinder transport to target sites. nih.gov Therefore, a balance between lipophilic and hydrophilic properties is crucial for optimal pharmacological potential. mdpi.com The replacement of a hydroxyl or methoxy group with a fluorine atom, a common bioisosteric replacement, is expected to increase lipophilicity. chemrxiv.org

Electronic Effects: The electronic properties of substituents on the flavone ring system also play a critical role. Electron-donating groups, for example, have been suggested to increase the anticancer activity of flavone derivatives in MDA-MB-231 breast cancer cells. nih.gov The substitution with methoxy groups affects the electronic structure of the flavone backbone, which can be observed in their spectra. bohrium.com The presence of electron-donating groups on an aromatic ring can also influence the difference in lipophilicity when an oxygenated group is replaced by a fluorinated analog. chemrxiv.org

A theoretical study has shown a correlation between a structural descriptor, the C5–C10 bond length of the 1-benzopyran-4-one moiety, and the P-glycoprotein inhibition effect of (poly)methoxylated flavones. researchgate.net This suggests that subtle changes in molecular geometry, influenced by substitution patterns, can predict biological activity. researchgate.net

Pharmacokinetics and Biotransformation Dynamics of 3 Methoxyflavone

Metabolic Stability and In Vivo/In Vitro Degradation Pathways

The stability of 3-methoxyflavone is significantly influenced by its biotransformation, which primarily involves oxidative and conjugative reactions. The position of the methoxy (B1213986) group on the flavone (B191248) structure plays a crucial role in determining its metabolic rate. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of this compound. Several CYP isoforms have been identified as key players in its oxidative degradation.

Studies using human liver microsomes and recombinant CYP enzymes have shown that 3'-methoxyflavone (B1200574) is a substrate for multiple P450s. nih.govnih.gov Among the isoforms tested, CYP1A1, CYP1A2, and CYP3A4 exhibit the highest rates of metabolism for fully methylated flavones. nih.gov Specifically, CYP1A2 and CYP1B1 have been shown to be key enzymes in the oxidation of 3'-methoxyflavone. nih.gov In contrast, CYP2C9 and CYP2D6 show minimal activity towards the metabolism of these compounds. nih.gov

The metabolism of 3'-methoxyflavone by P450 enzymes leads to the formation of hydroxylated products. nih.govnih.gov The primary metabolic reaction is O-demethylation, which is then followed by further oxidation to di-hydroxylated products. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms Involved in this compound Metabolism

| CYP Isoform | Role in this compound Metabolism | Reference |

| CYP1A1 | High rate of metabolism for fully methylated flavones. | nih.gov |

| CYP1A2 | High rate of metabolism for fully methylated flavones; key enzyme in oxidation. | nih.govnih.govnih.gov |

| CYP1B1 | Key enzyme in the oxidation of 3'-methoxyflavone. | nih.gov |

| CYP3A4 | Significant rate of metabolism for fully methylated flavones. | nih.gov |

| CYP2C9 | Minimal disappearance of the parent compound. | nih.gov |

| CYP2D6 | Minimal disappearance of the parent compound. | nih.gov |

Oxidative demethylation is a principal metabolic pathway for this compound. nih.govnih.gov This process, primarily catalyzed by CYP enzymes, involves the removal of the methyl group from the methoxy moiety, leading to the formation of a hydroxyl group. nih.govnih.gov For 3'-methoxyflavone, this results in the production of 3'-hydroxyflavone. nih.govnih.gov This initial demethylated product can then undergo further oxidation to form dihydroxyflavones, such as 3',4'-dihydroxyflavone. nih.govnih.govnih.gov

Studies have indicated that O-demethylation is the preferential reaction in the oxidation of methoxyflavones by human P450 enzymes. nih.govnih.gov Molecular docking analyses suggest a preference for the interaction of the O-methoxy group of methoxyflavones within the active site of enzymes like CYP1A2, facilitating this demethylation process. nih.govnih.gov The rate of oxidative metabolism, and therefore demethylation, can vary widely even between structurally similar methoxylated flavones. nih.gov For fully methylated flavones, oxidative demethylation is considered the rate-limiting step in their metabolism. nih.gov

Following phase I oxidative metabolism, this compound and its hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation. nih.govresearchgate.net These reactions increase the water solubility of the compounds, facilitating their excretion from the body. nih.govresearchgate.net

While specific studies focusing solely on the conjugation of this compound are limited, research on related methoxyflavones and hydroxyflavones provides insight into these pathways. In general, glucuronidation is a major metabolic pathway for flavonoids. nih.gov For hydroxyflavones, the 3-OH position is a preferred site for glucuronidation. nih.gov In animal studies, methoxyflavones have been shown to be eliminated primarily through urine as demethylated, sulfated, and glucuronidated products. nih.govresearchgate.net

Bioavailability Considerations and Membrane Transport Properties

The bioavailability of methoxyflavones, including this compound, is generally low. nih.govresearchgate.net Studies in rats have shown that after oral administration, methoxyflavones are quickly absorbed, reaching maximum plasma concentrations within 1 to 2 hours, but their oral bioavailability is only around 1 to 4%. nih.govresearchgate.net

The low bioavailability is attributed to extensive metabolism in the intestine and liver. nih.gov However, methoxylated flavones exhibit dramatically increased metabolic stability and membrane transport compared to their hydroxylated counterparts, which contributes to improved oral bioavailability relative to other flavonoids. nih.gov The methylation of hydroxyl groups prevents extensive conjugation, which is a primary reason for the poor bioavailability of many flavonoids. nih.gov

The transport of flavonoids across cell membranes is a critical factor in their bioavailability and distribution to tissues. nih.gov While specific membrane transporters for this compound have not been extensively characterized, it is known that flavonoids can utilize various cellular influx and efflux transporters. nih.gov Generally, methoxyflavones are expected to have good absorption due to their high membrane permeability, despite low aqueous solubility. sciopen.com

Table 2: Pharmacokinetic Parameters of Methoxyflavones (General)**

| Parameter | Value Range | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | nih.govresearchgate.net |

| Oral Bioavailability | 1 - 4% | nih.govresearchgate.net |

| Elimination Half-life (t1/2) | 3 - 6 hours | nih.govresearchgate.net |

| Primary Elimination Route | Urine (as demethylated, sulfated, and glucuronidated products) | nih.govresearchgate.net |

Note: These parameters are for a mixture of methoxyflavones from Kaempferia parviflora extract and provide a general indication of the pharmacokinetics of this class of compounds.

Advanced Research Methodologies and Analytical Techniques for 3 Methoxyflavone Studies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 3-Methoxyflavone. By analyzing the interaction of the compound with electromagnetic radiation, researchers can piece together its precise molecular architecture.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts and coupling constants of protons reveal their chemical environment and proximity to other protons. For this compound, the spectrum would characteristically show signals for the methoxy (B1213986) group protons and the aromatic protons on the flavone (B191248) backbone. sci-hub.seresearchgate.net ¹³C NMR spectroscopy complements this by detecting the carbon atoms, offering insights into the carbon skeleton of the molecule. sci-hub.sejst.go.jp The chemical shifts for 3,4'-dimethoxyflavone (B1201754) have been documented, providing a reference for the signals expected from the core structure of this compound. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyflavone Derivatives

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3-OCH₃ | ~3.87 | - |

| C-2 | - | ~155 |

| C-3 | - | ~138 |

| C-4 | - | ~178 |

| Aromatic H | 6.2 - 8.2 | - |

| Aromatic C | 100 - 165 | - |

Note: Data are approximate and can vary based on solvent and specific derivative structure. Data compiled from related methoxyflavone structures.